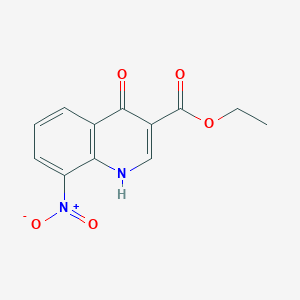

Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-nitro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAWASGMGQOLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903624 | |

| Record name | NoName_4327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the formation of a Schiff base between 8-nitroanthranilic acid (or a nitro-substituted aniline derivative) and ethyl acetoacetate. Cyclization is induced via heating in polyphosphoric acid (PPA) or concentrated sulfuric acid, which facilitates both dehydration and aromatization. The hydroxy group at position 4 arises from the keto-enol tautomerization of the intermediate β-ketoamide.

Example Procedure

Limitations and Modifications

Traditional Gould–Jacob cyclization often suffers from moderate yields due to competing side reactions, such as over-nitration or ester hydrolysis. To address this, modified protocols employ protective groups for the nitro or hydroxy functionalities. For instance, using a methoxy group at position 4 during cyclization, followed by demethylation with BBr₃, improves regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative to conventional heating, significantly reducing reaction times and improving yields for nitroquinoline derivatives.

Optimized Protocol

A representative microwave-assisted synthesis involves:

- Reactants : 2-Amino-5-nitrobenzoic acid (1.0 equiv), ethyl propiolate (1.5 equiv)

- Catalyst : Montmorillonite K10 (20 wt%)

- Conditions : Microwave irradiation at 150°C for 15 minutes

- Yield : 68–72%

Advantages Over Conventional Methods

Comparative studies show microwave methods enhance reaction efficiency:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 15 minutes |

| Yield | 45–52% | 68–72% |

| Energy Consumption | High | Low |

Data sourced from EvitaChem and RSC publications

One-Pot Multicomponent Reactions

Recent advances in one-pot syntheses simplify the preparation of this compound by integrating cyclization and functionalization steps.

Tandem Cyclization-Nitration Approach

A novel one-pot method developed by the RSC involves:

- Cyclization : Ethyl 3-ethoxyacrylate reacts with 2-azido-5-nitrobenzaldehyde in toluene under triflic acid (TfOH) catalysis to form the quinoline skeleton.

- Oxidation : Addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the intermediate to the aromatic quinoline.

- Hydrolysis : Treatment with aqueous HCl introduces the hydroxy group at position 4.

Key Data

Solvent-Free Variants

Eco-friendly protocols eliminate solvents by using ionic liquids (e.g., [BMIM][BF₄]) as reaction media, achieving comparable yields (58–63%) while reducing waste.

Nitration of Prequinoline Intermediates

Post-cyclization nitration offers an alternative route, particularly when direct cyclization with nitro-substituted anilines is challenging.

Directed Nitration Strategy

Nitration of ethyl 4-hydroxyquinoline-3-carboxylate with fuming nitric acid (HNO₃/H₂SO₄) at 0–5°C selectively introduces the nitro group at position 8 due to the directing effect of the hydroxy group.

Experimental Details

Regioselectivity Challenges

Competing nitration at positions 5 and 6 may occur if reaction temperatures exceed 10°C, necessitating precise temperature control. Computational studies using density functional theory (DFT) confirm that the hydroxy group at position 4 deactivates position 5, favoring nitration at position 8.

Comparative Analysis of Preparation Methods

The choice of synthesis method depends on factors such as scalability, cost, and functional group tolerance.

Yield and Efficiency Comparison

| Method | Average Yield | Time Required | Scalability |

|---|---|---|---|

| Gould–Jacob Cyclization | 45–52% | 6–8 hours | High |

| Microwave-Assisted | 68–72% | 15 minutes | Moderate |

| One-Pot Multicomponent | 54–60% | 3 hours | High |

| Post-Cyclization Nitration | 40–45% | 2 hours | Low |

Environmental and Economic Considerations

Microwave and one-pot methods align with green chemistry principles by minimizing solvent use and energy consumption. However, Gould–Jacob cyclization remains industrially favored due to lower catalyst costs and established infrastructure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl and nitro groups can participate in substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products Formed

Oxidation: Quinoline derivatives with carboxylic acid or ketone functional groups.

Reduction: Aminoquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives

Scientific Research Applications

Pharmaceutical Development

E4HNQ serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity, making it valuable in the development of drugs targeting bacterial infections and cancer.

- Antimicrobial Properties : Research indicates that E4HNQ exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antibiotics and antifungal agents .

- Anticancer Applications : Studies have demonstrated the potential of E4HNQ derivatives in inhibiting cancer cell proliferation. The compound may interact with specific cellular pathways involved in tumor growth, providing a basis for further drug development .

Antioxidant Applications

E4HNQ is recognized for its antioxidant properties, which are beneficial in protecting cells from oxidative stress. This application is particularly relevant in:

- Cosmetics and Skincare : The compound is incorporated into formulations aimed at enhancing skin health by preventing oxidative damage, thereby contributing to anti-aging products .

Analytical Chemistry

In analytical chemistry, E4HNQ is utilized as a reagent for detecting and quantifying metal ions in environmental samples. This application plays a critical role in:

- Pollution Monitoring : The compound aids researchers in assessing environmental contamination levels by providing reliable methods for metal ion detection .

Agricultural Chemistry

E4HNQ finds applications in the agricultural sector, particularly as a fungicide. Its role includes:

- Crop Protection : The compound helps protect crops from fungal diseases while minimizing environmental impact, making it an essential component of sustainable agricultural practices .

Material Science

Research into E4HNQ has also explored its potential applications in material science:

- Advanced Materials Development : E4HNQ is being investigated for its ability to create polymers with enhanced thermal stability and mechanical properties. This could lead to innovations in materials used across various industries .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Antimicrobial and anticancer agents | Potential to develop effective treatments |

| Antioxidant | Skincare formulations | Protects against oxidative stress |

| Analytical Chemistry | Metal ion detection | Aids in environmental pollution monitoring |

| Agricultural Chemistry | Fungicide development | Sustainable crop protection |

| Material Science | Polymer enhancement | Improved thermal stability and mechanical properties |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the efficacy of E4HNQ against various bacterial strains. Results indicated significant inhibition rates, suggesting its potential as a new antibiotic candidate .

- Cancer Cell Proliferation Inhibition : Research focused on the effects of E4HNQ derivatives on specific cancer cell lines showed promising results in reducing cell viability, indicating a mechanism worth exploring for anticancer therapies .

- Environmental Monitoring Application : A case study demonstrated the use of E4HNQ as a reagent for detecting heavy metals in water samples, highlighting its utility in environmental chemistry .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce oxidative stress in target cells. These effects are mediated through the formation of reactive oxygen species and the modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate belongs to a broader class of quinoline-3-carboxylates. Structural analogs vary in substituent groups, positions, and functional moieties, significantly altering their physicochemical and biological properties. Key analogs include:

Substituent Impact :

- Nitro group (NO₂): Enhances electrophilic character, making the compound reactive in substitution reactions.

- Halogens (Cl, Br, F) : Increase molecular weight and influence solubility; bromine and chlorine elevate toxicity profiles .

- Ester position : Position 3 (target compound) vs. 2 (methyl analog) affects steric interactions and crystal packing .

Physical and Chemical Properties

Biological Activity

Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁N₂O₅. Its structure features a nitro group at the 8-position and a hydroxy group at the 4-position, contributing to its unique reactivity and biological activity. The presence of the ethyl ester enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The nitro group can be reduced to form reactive intermediates that bind to DNA, inhibiting replication and transcription processes. Additionally, the hydroxy group can form hydrogen bonds with protein targets, modulating their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its potential use in developing new antibiotics targeting various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Case Studies

- Antimicrobial Study : A study conducted by researchers involved testing this compound against multi-drug resistant strains of bacteria. The compound exhibited potent activity against Staphylococcus aureus, which is known for its resistance to conventional antibiotics, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound activates caspase pathways, leading to programmed cell death .

Comparative Analysis

This compound can be compared with other quinoline derivatives to highlight its unique properties:

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Presence of both nitro and hydroxy groups |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Moderate | Low | Lacks nitro group |

| 6-Nitroquinoline-3-carboxylic acid | Low | Moderate | Lacks ethyl ester |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate?

The synthesis typically involves a multi-step approach, starting with the nitration of a quinoline precursor. For example, nitration at the 8-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. Subsequent esterification or hydroxylation steps may employ ethanol as a solvent with catalytic acid/base conditions. Structural analogs, such as Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, suggest that regioselectivity is critical, and directing groups (e.g., hydroxyl or ester moieties) influence nitro-group placement .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and ester group integrity.

- X-ray crystallography (using SHELX programs) to resolve molecular geometry and confirm nitro-group orientation. SHELXL refinement is critical for handling potential crystallographic disorders .

- HPLC or GC-MS for purity assessment (>97% purity is standard for research-grade compounds) .

Advanced Research Questions

Q. How do researchers address discrepancies in reactivity data for nitro-substituted quinolines during synthesis?

Contradictions in nitro-group reactivity (e.g., unintended reduction or side reactions) are resolved through:

- Computational modeling (DFT calculations) to predict electronic effects of the nitro group on reaction pathways.

- Comparative studies using analogs (e.g., trifluoromethyl or chloro derivatives) to isolate steric/electronic contributions .

- In situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation during nitration .

Q. What strategies optimize the nitration step in quinoline derivatives to enhance yield and regioselectivity?

Optimization involves:

- Temperature control : Lower temperatures (0–10°C) reduce byproducts like dinitro compounds.

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve nitronium ion (NO₂⁺) stability.

- Directing group tuning : Electron-donating groups (e.g., hydroxyl at C4) direct nitration to the 8-position via resonance stabilization .

Q. What crystallographic challenges arise with this compound, and how are they mitigated?

Common issues include:

Q. How do hydrogen-bonding patterns influence the compound’s solid-state properties?

The hydroxyl and nitro groups form robust hydrogen-bonding networks:

- Graph-set analysis (R²₂(8) motifs) identifies cyclic dimers between hydroxyl and ester carbonyl groups.

- Packing efficiency : Strong N–H⋯O bonds (2.8–3.0 Å) between nitro and adjacent quinoline rings enhance thermal stability .

Methodological Guidance

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

- Stepwise nitration : Pre-cool nitration reagents to 0°C before adding the quinoline precursor.

- pH control : Maintain pH 7–8 during hydroxylation to prevent ester hydrolysis.

- Crystallization : Use slow evaporation in ethanol/water (7:3 v/v) to grow single crystals for XRD .

Q. How is the nitro group’s electronic impact assessed in downstream applications (e.g., catalysis or drug design)?

- Electrochemical studies (cyclic voltammetry) quantify nitro’s electron-withdrawing effect.

- Docking simulations (AutoDock Vina) model interactions with biological targets, leveraging nitro’s role in π-stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.